molecular formula C15H11N3 B2801567 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile CAS No. 884069-38-9

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile

Cat. No.: B2801567
CAS No.: 884069-38-9
M. Wt: 233.274
InChI Key: ZXRGQOWZKLFSQY-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzonitrile group attached to a benzimidazole ring, which is further substituted with a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by cyclization and subsequent nitrile formation. One common method involves the reaction of 2-methylbenzimidazole with 4-cyanobenzaldehyde under acidic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-benzimidazol-1-yl)-methylbenzoic acid
  • 2-(1-hydroxyethyl)benzimidazole
  • 4-(1H-benzimidazol-2-yl)benzaldehyde

Uniqueness

4-(2-methyl-1H-benzimidazol-1-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other benzimidazole derivatives, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

4-(2-methylbenzimidazol-1-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3/c1-11-17-14-4-2-3-5-15(14)18(11)13-8-6-12(10-16)7-9-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRGQOWZKLFSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cuprous cyanide (8.323 g, 93 mmol) was added to a mixture of 1-(4-iodophenyl)-2-methylbenzimidazole (5.184 g, 15.5 mmol) and palladium (II) acetate (170 mg) in N,N'-dimethyl-1,4,5,6-tetrahydro-2-pyrimidone (15 ml) and the resulting solution was heated under nitrogen at 100° C. for 15 hours. The mixture was cooled, poured into saturated aqueous ammonia (150 ml) and shaken to dissolve the copper salts. The mixture was extracted with ether (3×150 ml), and the combined extracts were washed consecutively with water (3×150 ml), brine (150 ml), and then dried (MgSO4) and concentrated under reduced pressure to give 1-(4-cyanophenyl)-2-methylbenzimidazole, 941 mg, as a white solid.
[Compound]
Name
Cuprous cyanide
Quantity
8.323 g
Type
reactant
Reaction Step One
Name
1-(4-iodophenyl)-2-methylbenzimidazole
Quantity
5.184 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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